molecular formula C12H15NO B13198900 5-methoxy-3-(propan-2-yl)-1H-indole

5-methoxy-3-(propan-2-yl)-1H-indole

Cat. No.: B13198900
M. Wt: 189.25 g/mol
InChI Key: VJPLFAZYTXFALU-UHFFFAOYSA-N
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Description

5-Methoxy-3-(propan-2-yl)-1H-indole ( 1693676-76-4) is a high-purity indole derivative supplied for laboratory research use. This compound features a methoxy substituent at the 5-position and an isopropyl group at the 3-position of the core indole scaffold, yielding a molecular formula of C 12 H 15 NO and a molecular weight of 189.25 g/mol . The indole structure is a privileged scaffold in medicinal chemistry and chemical biology. Indole-based compounds are extensively investigated for their diverse biological activities, particularly in neuroscience research. Studies on related 5-methoxy-indole derivatives have highlighted their potential as multifunctional neuroprotective agents, showing promise in mitigating oxidative stress and iron-induced lipid peroxidation, which are key pathways in neurodegenerative pathology . Furthermore, such indole scaffolds have demonstrated significant inhibitory activity against the hMAO-B enzyme, a key target in the management of Parkinson's disease . Researchers are exploring this and similar structures as novel precursors or intermediates in the synthesis of compounds with potential antioxidant and enzyme-inhibiting properties. Use Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxy-3-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15NO/c1-8(2)11-7-13-12-5-4-9(14-3)6-10(11)12/h4-8,13H,1-3H3

InChI Key

VJPLFAZYTXFALU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

Academic Context and Significance of 5 Methoxy 3 Propan 2 Yl 1h Indole

Overview of Indole (B1671886) Core in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the architecture of biologically active molecules. chim.itsigmaaldrich.com Its unique chemical properties and structural versatility have made it a subject of extensive research for over a century. chim.itmdpi.com The indole scaffold is not merely a passive framework but an active participant in molecular interactions, capable of engaging with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.org

Prevalence in Natural Products and Pharmaceuticals

The indole moiety is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals. chemicalbook.comgoogle.com It forms the core of the essential amino acid tryptophan, making it a fundamental building block in peptides and proteins. chim.itd-nb.info This prevalence extends to a wide range of indole alkaloids isolated from plants, fungi, and marine organisms, many of which exhibit potent biological activities. mdpi.commdpi.comnih.gov More than 4,100 different indole alkaloids are known, and many are recognized for their therapeutic potential. nih.gov

In the realm of pharmaceuticals, the indole scaffold is present in numerous FDA-approved drugs used to treat a wide spectrum of diseases. d-nb.infoshachemlin.com These applications span various therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antihypertensive agents. d-nb.infonih.gov The successful incorporation of the indole nucleus into so many clinically used drugs underscores its importance and reliability in drug design. d-nb.infoshachemlin.com

Role as a Privileged Pharmacophore

The term "privileged scaffold," first introduced in the late 1980s, describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov The indole nucleus is a quintessential example of such a scaffold. mdpi.comnih.govnih.gov Its ability to serve as a ligand for a diverse array of receptors and enzymes is a key reason for its prominence in medicinal chemistry. nih.gov

The versatility of the indole ring allows it to mimic the structure of peptides and bind reversibly to enzymes, providing vast opportunities for the discovery of novel drugs with diverse mechanisms of action. chim.itnih.gov The simple, rigid structure of the indole core provides a stable platform for the spatial orientation of various substituents, allowing for the fine-tuning of pharmacological activity and selectivity. chim.it This inherent adaptability has enabled the development of indole derivatives as inhibitors of targets such as protein kinases, tubulin, and histone deacetylases, which are crucial in cancer therapy. chemicalbook.comnih.gov

Structural Characteristics of 5-methoxy-3-(propan-2-yl)-1H-indole within the Indole Family

The specific biological and chemical properties of an indole derivative are heavily influenced by the nature and position of substituents on the indole ring. In this compound, the methoxy (B1213986) group at the C5 position and the isopropyl group at the C3 position are defining features that are known to modulate the molecule's characteristics.

Importance of Methoxy Substitution at C5 Position

The presence of a methoxy group (-OCH3) on the indole ring, particularly at the C5 position, significantly alters the electronic properties of the molecule. chim.it Methoxy groups are electron-donating, which increases the electron density of the indole ring system and can enhance its reactivity in certain chemical transformations. chim.itacs.org This electronic modification is also crucial for biological activity.

In medicinal chemistry, the C5 position of the indole is a critical site for substitution to enhance potency and modulate pharmacological profiles. acs.org A methoxy group at C5 can influence how the molecule binds within the minor groove of DNA or interacts with hydrophobic pockets in enzymes. acs.org For instance, in the context of certain anticancer agents, a single 5-methoxy group on the indole has been shown to be sufficient for maintaining potent activity. acs.org Furthermore, the methoxy group can impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.

Significance of Isopropyl/Propan-2-yl Substitution at C3 Position

The C3 position of the indole ring is the most common site for substitution and functionalization. nih.gov Alkylation at this position is a key strategy in the synthesis of many biologically active indole derivatives. acs.org The introduction of an alkyl group, such as an isopropyl substituent, can have a profound impact on the molecule's steric and hydrophobic properties.

The isopropyl group is a moderately bulky, non-polar substituent. Its presence at the C3 position can enhance binding to biological targets through hydrophobic interactions. While direct C3 methylation has been a focus due to the "magic methyl effect" in medicinal chemistry, larger alkyl groups like isopropyl also play a crucial role. acs.org However, sterically hindered groups such as isopropyl can sometimes be unsuitable for certain reactions, indicating that the size of the C3 substituent is a critical parameter in synthetic design. In some catalytic reactions involving indole aldehydes, N-isopropyl substitution has been shown to result in low reaction efficiency due to steric hindrance, a factor that could also be relevant for C3-isopropyl substitution in other contexts. acs.org The functionalization at the C3 position is a convenient route to more complex structures and is a feature of many compounds with anticancer and antimicrobial activities. nih.gov

Historical and Current Research Trajectories for Methoxy- and Isopropyl-Substituted Indoles

Research into methoxy-substituted indoles has a long history, driven by their prevalence in natural products with significant biological effects. chim.itmdpi.com Synthetic methods like the Fischer, Bischler, and Hemetsberger indole syntheses have been commonly employed to create various methoxy-activated indoles. chim.it Current research continues to explore these derivatives for a wide range of applications, including as chemosensors and in the development of novel pharmaceuticals. chim.it For example, recent studies have investigated hydrazone hybrids derived from 5-methoxy-indole carboxylic acid as potential multifunctional neuroprotective agents. mdpi.com

The direct alkylation of the indole C3 position has historically been a challenging transformation. acs.org However, recent advances in catalysis have provided new, more efficient methods for introducing alkyl groups at this site. acs.org Research is focused on developing metal-free and atom-economical approaches for these transformations. The exploration of C3-substituted indoles remains an active area of investigation, with many analogs being evaluated for anticancer, antitubercular, and antimicrobial properties. nih.gov The combination of C5-methoxy and C3-alkyl substitutions continues to be a promising strategy in the design of new bioactive molecules, leveraging the electronic effects of the methoxy group and the steric and hydrophobic contributions of the alkyl substituent.

Computational Chemistry and Molecular Modeling Studies

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

A promising biological activity profile is insufficient for a compound to become a successful drug; it must also possess favorable ADMET properties. In silico ADMET profiling uses computational models to predict these pharmacokinetic and safety parameters from a compound's chemical structure, allowing for the early identification of potential developmental liabilities.

"Drug-likeness" refers to a qualitative assessment of a compound's potential to be an orally active drug, based on the prevalence of certain physicochemical properties among known drugs. The most famous guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Online computational tools like SwissADME and Molinspiration are widely used to calculate these properties and predict others, such as Topological Polar Surface Area (TPSA), which is correlated with cell membrane permeability. For 5-methoxy-3-(propan-2-yl)-1H-indole, the predicted drug-like properties are summarized below. The calculations indicate full compliance with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC₁₂H₁₅NO--
Molecular Weight (MW)189.25 g/mol≤ 500Yes
LogP (Lipophilicity)~2.8 (Estimated)≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)2≤ 10Yes
Topological Polar Surface Area (TPSA)~25 Ų (Estimated)≤ 140 ŲYes

Metabolic stability is a critical parameter that determines the half-life of a drug in the body. Compounds that are metabolized too quickly may not maintain therapeutic concentrations, while those that are too stable could accumulate and cause toxicity. For indole (B1671886) derivatives, a common site of metabolic attack by cytochrome P450 (CYP) enzymes is the C3 position of the indole ring, often leading to oxidation.

The metabolic fate of this compound can be predicted based on its structure. The presence of a substituent at the C3 position is known to influence metabolic stability. Studies on related indole analogues have shown that introducing groups at C3 can block this common metabolic pathway, thereby increasing the compound's half-life in human liver microsomes (HLM). The isopropyl group at the C3 position of the target compound is relatively bulky. It is hypothesized that this group could provide steric hindrance, shielding the C3 position from oxidative enzymes and potentially leading to enhanced metabolic stability compared to indoles with smaller or no substituents at this position.

Absence of Specific Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data corresponding to the biological and mechanistic investigations of the chemical compound This compound as outlined in the requested article structure. The search for target engagement studies, including receptor binding assays and enzyme inhibition, as well as preclinical mechanistic investigations into its effects on cellular pathways and oxidative stress, yielded no results for this particular molecule.

The scientific literature contains extensive research on various other indole derivatives, particularly those with a 5-methoxy group, which are recognized for their diverse biological activities. For instance, studies on related compounds have explored their potential as:

Serotonin (B10506) and Melatonin (B1676174) Receptor Ligands: The 5-methoxyindole (B15748) scaffold is a key feature of melatonin and other potent ligands for its receptors. Research has shown that the 5-methoxy group is often crucial for high-affinity binding. nih.govnih.gov Similarly, various 5-methoxyindole derivatives have been synthesized and evaluated for their interaction with serotonin receptors, showing potential for applications in central nervous system disorders. nih.gov

Enzyme Inhibitors: Different indole structures have been investigated as inhibitors of enzymes like cyclooxygenase (COX-1/2), monoamine oxidase (MAO-B), and various kinases. mdpi.comnih.govnih.govnih.gov For example, some 5-methoxy-indole derivatives have shown selective COX-2 inhibition. nih.gov

Anticancer Agents: Researchers have explored the antiproliferative effects of novel indole-based compounds, demonstrating mechanisms that include apoptosis induction and cell cycle arrest in cancer cell lines. nih.govnih.govnih.govwjgnet.comresearchgate.net

Antioxidants: The indole nucleus, sometimes substituted with a methoxy (B1213986) group, is a feature in compounds studied for their ability to mitigate oxidative stress. mdpi.comnih.govnih.gov

However, these findings are specific to the distinct molecular structures investigated in those studies. The biological activity and molecular mechanisms of a compound are intrinsically linked to its unique three-dimensional structure, including the nature and position of its substituents. The presence of a propan-2-yl (isopropyl) group at the 3-position of the 5-methoxyindole core, as in the specified compound, would create a unique pharmacological profile. Without direct experimental investigation of This compound , it is not scientifically valid to extrapolate the activities of other related but different molecules to it.

Due to the lack of specific published data for This compound , it is not possible to provide the detailed, evidence-based article as requested. The creation of data tables and detailed research findings for this compound would be speculative and would not meet the standards of scientific accuracy.

Molecular Mechanisms of Biological Activity and Mechanistic Investigations

Preclinical Mechanistic Investigations of Biological Effects

Metal Chelation Properties

There is no available research that has investigated the ability of 5-methoxy-3-(propan-2-yl)-1H-indole to bind with metal ions. The potential for indole (B1671886) derivatives, in general, to act as chelating agents is recognized in medicinal chemistry, as this can influence their bioavailability and therapeutic effects. mdpi.commdpi.comnih.gov The process involves the ligand's orbitals overlapping with the metal ion, which can increase the lipophilicity of the resulting complex and facilitate its passage across lipid membranes. mdpi.com However, without specific studies on this compound, its capacity for metal chelation, the types of metals it might bind, and the stability of any resulting complexes are unknown.

Membrane Interaction Studies

Detailed studies on how this compound interacts with cellular membranes are not present in the current scientific literature. Such studies are crucial for understanding a compound's pharmacokinetics and pharmacodynamics. Research on related 5-methoxyindole (B15748) compounds suggests that they can influence cellular processes by interacting with membrane components. For instance, some 5-methoxyindoles have been shown to affect the formation of granular vesicles in pinealocytes, suggesting a role in secretion processes which are intrinsically linked to membrane dynamics. nih.govsigmaaldrich.com Additionally, the interaction of compounds with the cell membrane can be a key factor in their biological activity, such as the disruption of bacterial membranes. nih.gov Without empirical data, the permeability, membrane fluidity effects, and potential for membrane protein interaction of this compound remain speculative.

Comparative Mechanistic Analysis with Endogenous Ligands (e.g., Serotonin (B10506), Melatonin)

A comparative analysis of the mechanism of action between this compound and endogenous ligands like serotonin and melatonin (B1676174) cannot be conducted due to the lack of mechanistic data for the target compound. Serotonin and melatonin are well-characterized indoleamines with diverse physiological roles. wikipedia.org A comparative study would typically involve assessing receptor binding affinities, signal transduction pathways, and downstream physiological effects. While the structural similarity to these endogenous molecules might suggest potential interactions with similar biological targets, no research has been published to confirm or refute this hypothesis for this compound.

Biotransformation and Metabolic Pathway Characterization (at a mechanistic level)

The metabolic fate of this compound has not been characterized. Understanding the biotransformation of a compound is essential for determining its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. For related tryptamines like 5-methoxytryptamine (B125070) (5-MT), metabolism is known to occur via enzymes such as monoamine oxidase (MAO-A), leading to metabolites like 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol. wikipedia.org It is plausible that this compound undergoes metabolism through similar enzymatic pathways, but this has not been experimentally verified.

Structure Activity Relationship Sar Studies of Methoxy and Isopropyl Substituted Indole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indole (B1671886) derivatives is not merely a consequence of the presence of certain functional groups, but rather a complex interplay of their nature, position, and orientation on the indole ring. nih.govacs.org Even subtle modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The introduction of a methoxy (B1213986) group at the C5 position of the indole ring is a common strategy in drug design, often leading to enhanced biological activity. chim.it This substituent can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for receptor binding. nih.gov

For instance, in the context of anti-lung cancer agents, bis(indolyl)-hydrazide-hydrazones featuring a 5-methoxy group have demonstrated potent cytotoxic activity against human lung adenocarcinoma A-549 cells. mdpi.com Specifically, a compound with the electron-donating 5-methoxy group was found to be more potent than other combinations. mdpi.com Similarly, in the development of neuroprotective agents, derivatives of 5-methoxy-indole carboxylic acid have shown promising results. mdpi.com

Table 1: Impact of Methoxy Group Position on Biological Activity

Compound ClassMethoxy PositionObserved Effect on ActivityReference
Bis(indolyl)-hydrazide-hydrazonesC5Increased cytotoxicity against A-549 cells mdpi.com
Indole-based neuroprotectorsC5Favorable neuroprotective properties mdpi.com
Indole-based enzyme inhibitorsC5/C6Potentiated inhibitory activity

The C3 position of the indole ring is a key site for substitution, and the nature of the substituent at this position plays a pivotal role in modulating biological activity. nih.gov An isopropyl group, with its moderate bulk and lipophilicity, can significantly influence how the molecule interacts with its biological target.

In the context of developing novel GPR40 agonists, the introduction of an isopropyl group on the phenyl ring of indole-5-propanoic acid derivatives did not yield good agonistic activity. nih.gov However, this does not diminish the importance of the C3 position itself. The steric bulk of the C3 substituent can be a critical determinant of activity. For example, in the hydrodenitrogenation of indoles, a methyl group at the C3 position can weaken the hydrogenation ability due to increased steric hindrance. mdpi.com

In some cases, N-substitution is crucial for activity. For instance, in a series of indole-2- and 3-carboxamide derivatives evaluated for antioxidant properties, substitution at the N1 position led to significant differences in lipid peroxidation inhibition. nih.gov Conversely, for other biological targets, a free N-H group may be essential for forming a critical hydrogen bond with the receptor. The decision to substitute at the N1 position is therefore a key consideration in the design of new indole-based therapeutic agents.

Research has shown that N-alkylation can lead to compounds with a range of biological activities, including antimicrobial and antileishmanial effects. nih.gov However, the size and nature of the N-substituent must be carefully optimized, as bulky groups can sometimes lead to a decrease in activity due to steric hindrance. acs.org

The length and flexibility of a linker connecting the indole nucleus to another pharmacophoric group are critical. An optimal linker length allows the two parts of the molecule to adopt the correct spatial orientation for simultaneous binding to their respective sites on the receptor. In the development of small-molecule SERCA2a activators, variations in linker length and composition significantly influenced efficacy. acs.org

Fusing heterocyclic rings to the indole core can create more rigid and structurally defined molecules. This can be advantageous in locking the molecule into a bioactive conformation, but it can also lead to a loss of activity if the resulting fused system is not complementary to the target's binding site. For example, the fusion of a pyrido[4,3-b]indole system has been explored for the development of CFTR potentiators. acs.org

Pharmacophore Elucidation for Specific Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole derivatives, the pharmacophore typically includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. nih.govnih.gov

Computational methods, such as molecular docking and pharmacophore mapping, are invaluable tools for elucidating these interactions and guiding the design of new, more potent, and selective indole derivatives. nih.govnih.gov

Table 2: Key Pharmacophoric Features of Methoxy- and Isopropyl-Substituted Indoles

Pharmacophoric FeaturePotential Role in Target Interaction
Indole N-HHydrogen bond donor
C5-Methoxy groupHydrogen bond acceptor, influences electronics
C3-Isopropyl groupHydrophobic interactions, steric influence
Aromatic Ringsπ-π stacking, hydrophobic interactions

Stereochemical Considerations in Structure-Activity Relationships

When a chiral center is present in an indole derivative, the different stereoisomers can exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For a molecule like 5-methoxy-3-(propan-2-yl)-1H-indole, if the side chain at C3 were to be modified to create a chiral center (e.g., by introducing another substituent on the propyl chain), it would be essential to separate and test the individual enantiomers. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer).

The importance of stereochemistry has been demonstrated in the development of various indole-based drugs. For example, in the case of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators, the enantiomerically pure compounds were found to be endowed with good efficacy. acs.org Therefore, a thorough understanding of stereochemical requirements is crucial for the development of safe and effective chiral drugs based on the indole scaffold.

Development of SAR Models for Optimized Biological Properties

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. For methoxy- and isopropyl-substituted indole derivatives, such as this compound, these models are crucial for optimizing their therapeutic properties. While comprehensive SAR models for this specific compound are not extensively detailed in publicly available research, we can construct a detailed analysis based on studies of closely related indole derivatives. This involves examining the individual and combined effects of the 5-methoxy and 3-isopropyl substituents on the indole scaffold's interaction with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) models, a sophisticated subset of SAR, employ statistical methods to correlate physicochemical properties of compounds with their biological activities. These models are expressed as mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The development of a predictive QSAR model for a class of compounds like methoxy- and isopropyl-substituted indoles typically involves several key steps:

Data Set Selection: A diverse set of indole derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the data set is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation methods to ensure its robustness and reliability.

Influence of the 5-Methoxy Group on Biological Activity

The introduction of a methoxy group at the 5-position of the indole ring can significantly modulate a compound's biological profile. The methoxy group is an electron-donating group, which can influence the electronic properties of the indole ring system. This, in turn, can affect how the molecule interacts with its biological target.

A study on the anti-inflammatory activity of piperazine-substituted indole derivatives provides insight into the effect of the 5-methoxy group. The study compared the membrane-stabilizing effects of compounds with different substituents at the 5-position.

Table 1: Effect of 5-Position Substitution on Anti-inflammatory Activity of Indole Derivatives

Compound R1 IC50 (mM) ± SD
1 F 1.19 ± 0.05
2 OCH3 0.68 ± 0.03
21 H >10
10 OCH3 0.40 ± 0.02

IC50 represents the concentration required for 50% inhibition of hypotonicity-induced hemolysis. Data sourced from a study on the anti-inflammatory activity of indole derivatives. jrespharm.com

The data in Table 1 indicates that the presence of a methoxy group at the 5-position (compound 2) leads to a notable increase in membrane stabilizing activity compared to an unsubstituted indole (compound 21) and a fluoro-substituted indole (compound 1). jrespharm.com Specifically, the 5-methoxy substitution resulted in a 1.7-fold increase in activity compared to the 5-fluoro analog. jrespharm.com Furthermore, in a different series within the same study, a 5-methoxy indole derivative (compound 10) showed a 5.8-fold increase in activity compared to its unsubstituted counterpart. jrespharm.com This suggests that the electron-donating nature of the methoxy group at this position is favorable for this particular anti-inflammatory activity.

In the context of developing a SAR model, these findings would be translated into specific descriptors. For instance, electronic descriptors such as Hammett constants or calculated partial charges on the indole ring would likely be significant variables in the QSAR equation, with the positive contribution of the 5-methoxy group being quantitatively captured.

Influence of the 3-Isopropyl Group on Biological Activity

The substituent at the 3-position of the indole ring is also a critical determinant of biological activity. The size, shape, and hydrophobicity of this group can dictate the molecule's ability to fit into the binding pocket of a target protein. The isopropyl group is a moderately bulky and hydrophobic substituent.

A study on 3-alkylindole derivatives as inhibitors of human myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases, provides valuable data on the impact of the C3-alkyl chain. nih.gov

Table 2: Structure-Activity Relationship of 3-Alkylindole Derivatives as MPO Inhibitors

Compound Alkyl Group at C3 IC50 (nM) for MPO Inhibition
3a Methyl >1000
3b Ethyl 250 ± 50
3c Propyl 18 ± 3
3d Isopropyl 150 ± 30
3e Butyl 15 ± 2

IC50 represents the concentration required for 50% inhibition of MPO activity. Data adapted from a study on 3-alkylindole derivatives as MPO inhibitors. nih.gov

The results presented in Table 2 demonstrate a clear relationship between the nature of the alkyl group at the 3-position and MPO inhibitory activity. nih.gov While a simple methyl group is inactive, increasing the chain length to ethyl and propyl significantly enhances potency. nih.gov The isopropyl group (compound 3d) confers good activity, although it is less potent than the linear propyl and butyl groups. nih.gov This suggests that while hydrophobicity in this region is beneficial, the steric bulk of the isopropyl group may result in a slightly less optimal fit within the MPO binding site compared to a linear chain of similar size.

For the development of a SAR model for MPO inhibition, steric and hydrophobic descriptors for the C3 substituent would be paramount. Parameters such as molar refractivity (MR), Taft's steric parameter (Es), and the hydrophobic parameter (π) would likely be key components of a predictive QSAR equation. The data suggests an optimal range for the size and lipophilicity of the C3-substituent for this particular biological target.

Constructing a Predictive SAR Model for this compound

A comprehensive SAR model for this compound would integrate the observed effects of both the 5-methoxy and 3-isopropyl groups. The model would likely be multi-faceted, considering electronic, steric, and hydrophobic contributions from different parts of the molecule.

Based on the available data for related compounds, a hypothetical SAR model for a given biological activity might reveal:

A positive coefficient for descriptors related to the electron-donating capacity at the 5-position, confirming the beneficial role of the methoxy group.

A parabolic relationship for steric and/or hydrophobic descriptors at the 3-position, indicating that while some bulk and lipophilicity are required for activity, excessive bulk (as might be further explored with larger branched alkyl groups) could be detrimental.

The interplay between the substituents would also be a critical factor. The electronic influence of the 5-methoxy group could affect the reactivity and binding properties of the indole N-H and the C3 position. A robust QSAR model would be able to capture these intricate interactions through the inclusion of appropriate cross-terms or non-linear variables.

Ultimately, the development of a precise and predictive SAR model for this compound and its analogs would necessitate the synthesis and biological evaluation of a carefully designed series of compounds. This would allow for the systematic exploration of the chemical space around this scaffold and the generation of a rich dataset from which a statistically significant and externally predictive QSAR model could be derived. Such a model would be an invaluable tool for the rational design of new indole derivatives with optimized biological properties for a specific therapeutic application.

Rational Design and Synthesis of Novel Analogues and Derivatives of 5 Methoxy 3 Propan 2 Yl 1h Indole

Scaffold Modification Strategies

Scaffold modification is a fundamental approach in medicinal chemistry that involves altering the core structure of a lead compound to enhance its activity, selectivity, and pharmacokinetic profile. For the 5-methoxy-3-(propan-2-yl)-1H-indole scaffold, modifications can be envisioned at several positions on the indole (B1671886) ring system.

Key modification strategies for the indole scaffold include:

Substitution at the N1 position: The indole nitrogen (N-H) is a crucial site for modification. The hydrogen atom can act as a hydrogen bond donor, which can be important for binding to biological targets. nih.gov Alkylation, arylation, or acylation at this position can significantly impact the molecule's properties. For example, introducing different substituents at the N1 position of indole derivatives has been shown to influence their biological activity. nih.gov

Modification of the C5-methoxy group: The methoxy (B1213986) group at the C5 position is an electron-donating group that can influence the electronic properties of the indole ring. Modifications could include demethylation to the corresponding hydroxyl group, which could act as a hydrogen bond donor, or replacement with other alkoxy groups of varying chain lengths to modulate lipophilicity.

Alteration of the C3-propan-2-yl group: The isopropyl group at the C3 position contributes to the lipophilicity and steric bulk of the molecule. Replacing this group with other alkyl or aryl substituents can explore the steric and electronic requirements of the target binding site.

Annulation to the indole core: Creating polycyclic structures by fusing additional rings to the indole scaffold is another strategy. For instance, rhodium-catalyzed cascade annulation reactions have been used to synthesize cyclopenta[b]indol-1(4H)-one derivatives from indolecarbaldehydes. acs.orgacs.org This approach can lead to rigid analogues with altered conformational properties.

The following table outlines potential scaffold modification strategies for this compound and their rationales.

Modification Site Proposed Modification Rationale Relevant Research
N1-positionAlkylation, AcylationModulate lipophilicity, steric bulk, and hydrogen bonding capacity.Studies on indol-3-ylglyoxylamides showed that N1-substitution influenced activity. nih.gov
C2-positionIntroduction of substituentsExplore interactions with the target protein; can be a site for further functionalization.Synthesis of 2-substituted benzimidazoles from o-phenylenediamines. nih.gov
C5-methoxy groupDemethylation to hydroxyl, replacement with other alkoxy groupsAlter hydrogen bonding potential and lipophilicity.The p-methoxy group was found to be essential for the activity of certain pyridine (B92270) derivatives. mdpi.com
C3-propan-2-yl groupReplacement with other alkyl groups, cycloalkyl groups, or aryl groupsInvestigate the impact of steric bulk and lipophilicity on activity.The replacement of a sec-butyl group with an isopropyl group affected antiproliferative activity in one study. nih.gov
Indole CoreAnnulation to form polycyclic structuresCreate conformationally restricted analogues to improve selectivity and potency.Rhodium-catalyzed [3+2] cascade annulation of indolecarbaldehydes. acs.orgacs.org

Bioisosteric Replacements in Indole Scaffolds

Bioisosteric replacement is a strategy used in drug design to swap a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.gov In the context of the this compound scaffold, several bioisosteric replacements can be considered.

Common bioisosteric replacements relevant to the indole scaffold include:

Indole Ring Bioisosteres: The indole ring itself can be replaced by other bicyclic aromatic systems such as benzofuran, benzothiophene, or indazole. These replacements can alter the electronic distribution and hydrogen bonding capabilities of the core scaffold.

Methoxy Group Bioisosteres: The C5-methoxy group can be replaced with various bioisosteres. For instance, a hydroxyl group can act as a hydrogen bond donor, while a methylthio group can have a different electronic and steric profile. Halogen atoms like chlorine or fluorine can also be used as bioisosteres for a methoxy group.

Amide Bioisosteres: In derivatives where the indole scaffold is further functionalized with an amide group, the amide bond can be replaced by bioisosteres such as a reverse amide, an ester, or a ketone to improve metabolic stability.

Carbonyl Bioisosteres: If a carbonyl group is present in a derivative, it can be replaced by a thiocarbonyl or a sulfone group.

The table below provides examples of potential bioisosteric replacements for the this compound scaffold.

Original Group Position Bioisosteric Replacement Rationale for Replacement
Indole NHN1N-CH₃Removal of hydrogen bond donor capability, increase in lipophilicity.
Methoxy (-OCH₃)C5Hydroxyl (-OH), Methylthio (-SCH₃), Chlorine (-Cl)Alter hydrogen bonding properties, electronic effects, and metabolic stability.
Propan-2-ylC3Cyclopropyl, tert-ButylModify steric bulk and lipophilicity.
Benzene (B151609) ring of indole-Pyridine, ThiopheneIntroduce heteroatoms to alter electronic properties and potential for hydrogen bonding.

Hybrid Compound Design Integrating Indole with Other Pharmacophores

Hybrid compound design involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities or an enhanced affinity for a single target. The this compound scaffold can be integrated with other known pharmacophores to develop novel therapeutic agents.

Examples of this approach include:

Indole-Imidazole Hybrids: Imidazole (B134444) is another heterocyclic scaffold that is common in bioactive molecules. nih.gov Combining the indole and imidazole pharmacophores could lead to compounds with novel biological activities. For instance, derivatives of 5-(4-methoxyphenyl)-1H-imidazoles have been investigated for their inhibitory effects on certain enzymes. nih.gov

Indole-Carboline Hybrids: The β-carboline scaffold is found in several natural and synthetic compounds with a wide range of biological activities. Hybrid molecules incorporating both the indole and β-carboline moieties have been designed as potential cytotoxic agents. nih.gov

Indole-Sulfonamide Hybrids: Sulfonamides are a well-established class of pharmacophores. Hybrid compounds containing an indole ring linked to a sulfonamide group have been synthesized and evaluated for various biological activities.

The following table illustrates potential hybrid compound designs incorporating the this compound scaffold.

Indole Scaffold Linked Pharmacophore Potential Therapeutic Area Example from Literature (Related Scaffolds)
This compoundImidazoleAnti-inflammatory, Anticancer5-(4-methoxyphenyl)-1H-imidazoles and 5-(4-methoxyphenyl)-1H-indoles as a common pharmacophore. nih.gov
This compoundβ-CarbolineAnticancerHybrid of indol-3-ylglyoxylamide and β-carboline scaffold. nih.gov
This compoundPyrrolidineAnalgesic(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives. iajps.com
This compoundThiopheneSerotonin (B10506) Receptor Agonists1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine. nih.gov

Focused Library Synthesis for Mechanistic Exploration

Focused library synthesis is a strategy used to generate a collection of structurally related compounds for the purpose of exploring the structure-activity relationship (SAR) and elucidating the mechanism of action of a lead compound. synmedchem.com By systematically varying different parts of the this compound scaffold, a focused library can be synthesized to probe its interactions with a biological target.

A focused library based on this compound could be designed to explore the following:

The role of the N1-substituent: A series of compounds with different alkyl, acyl, and aryl groups at the N1 position can be synthesized to determine the impact of this substituent on activity.

The importance of the C5-methoxy group: A set of analogues with different substituents at the C5 position (e.g., H, OH, F, Cl, CH₃) can be prepared to understand the electronic and steric requirements at this position.

The influence of the C3-substituent: A variety of alkyl and cycloalkyl groups can be introduced at the C3 position to map the steric tolerance of the binding pocket.

The table below outlines a hypothetical focused library for the mechanistic exploration of this compound.

Library Series Variable Position Example Substituents Objective of the Series
Series A: N1-Substituents N1H, Methyl, Ethyl, Benzyl, AcetylTo investigate the role of the N1 substituent on binding and activity.
Series B: C5-Substituents C5Methoxy, Hydroxy, Fluoro, Chloro, MethylTo probe the electronic and steric requirements at the C5 position.
Series C: C3-Substituents C3Isopropyl, Cyclopropyl, tert-Butyl, PhenylTo explore the steric and lipophilic requirements of the C3 binding pocket.
Series D: C2-Substituents C2H, Methyl, CarboxamideTo assess the impact of substitution at the C2 position on activity and selectivity.

Analytical Methodologies for Research Scale Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 5-methoxy-3-(propan-2-yl)-1H-indole. This method allows for the separation of the target compound from any unreacted starting materials, byproducts, or degradation products.

A typical setup for the purity analysis of indole (B1671886) derivatives involves a reversed-phase HPLC system. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the aromatic and moderately nonpolar nature of the indole core, a C18 (octadecylsilyl) column is a common and effective choice for the stationary phase.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by protonating silanol (B1196071) groups on the stationary phase and the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a complex mixture within a reasonable timeframe.

Detection is typically performed using a UV-Vis detector. The indole ring system has strong chromophores, leading to significant absorbance in the ultraviolet range, commonly monitored at wavelengths such as 220 nm and 280 nm. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

| Column Temp. | 25 °C |

Chiral HPLC for Enantiomeric Excess Determination

Since the 3-position of the indole is unsubstituted on the nitrogen, this compound is not chiral. However, if a chiral center were introduced, for instance through substitution at the alpha-position of the propan-2-yl group or on the indole nitrogen, chiral HPLC would be the definitive method for determining the enantiomeric excess (% ee). Chiral molecules, or enantiomers, have non-superimposable mirror images and often exhibit different biological activities. mdpi.comshachemlin.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.comshachemlin.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and highly effective for separating a broad range of chiral compounds, including indole derivatives. shachemlin.com

For the separation of enantiomers of a compound like a chiral derivative of this compound, a normal-phase method is often employed. This typically involves a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. The flow rate can also be adjusted; lower flow rates can sometimes improve resolution for difficult separations. mdpi.com The determination of enantiomeric excess involves calculating the relative peak areas of the two enantiomers. chim.itresearchgate.net

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation of a Chiral Indole Analog

Parameter Condition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Example Result Enantiomer 1: 12.5 min

Chromatographic Methods for Isolation and Purification

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound along with byproducts and residual reagents. Column chromatography is the most common and versatile method for the isolation and purification of the target molecule on a research scale.

The standard procedure involves using silica gel as the stationary phase. The choice of the mobile phase, or eluent, is crucial for effective separation and is determined empirically using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is carefully adjusted to achieve a good separation between the spot corresponding to the product and those of the impurities on the TLC plate.

Once an appropriate solvent system is identified, a glass column is packed with a slurry of silica gel in the nonpolar solvent. The crude reaction mixture, often pre-adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. The eluent is passed through the column, and the separated components are collected in fractions as they elute. The composition of these fractions is monitored by TLC to identify and combine those containing the pure product.

In cases where impurities are very similar in polarity to the product, more advanced or multi-step chromatographic techniques may be necessary. For instance, a complex purification strategy might involve initial extraction and chromatography on a polymeric resin like Amberlite XAD, followed by one or more silica gel chromatography steps using different solvent systems to achieve high purity.

Future Research Perspectives in Academic Chemical Biology

Exploration of Undiscovered Mechanistic Pathways

A primary avenue for future research will be the elucidation of the mechanistic pathways involving 5-methoxy-3-(propan-2-yl)-1H-indole. Indole (B1671886) derivatives are known to participate in diverse biological signaling pathways, often as mimics of endogenous molecules like tryptophan. nih.gov

Future studies should aim to identify the protein targets and signaling cascades modulated by this specific indole derivative. A critical area of investigation will be its interaction with receptors known to bind indole-like ligands, such as the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR). nih.gov The metabolism of this compound by host enzymes, analogous to the host metabolism of other indole compounds into biologically active metabolites like indoxyl-3-sulfate, also presents a rich area for discovery. nih.gov Understanding these metabolic transformations will be crucial to fully comprehend its biological effects.

Furthermore, the biosynthesis of such substituted indoles, while often synthetic in origin, can be inspired by natural pathways. Research into enzymatic cascades that could generate this specific substitution pattern might reveal novel biosynthetic logic and provide tools for biocatalysis. nih.govacs.org

Application of Advanced Synthetic Technologies

The synthesis of this compound and its derivatives is pivotal for enabling detailed biological studies. While classic indole syntheses like the Fischer and Leimgruber-Batcho methods provide foundational routes, modern synthetic technologies offer unprecedented efficiency and versatility. mdpi.comopenmedicinalchemistryjournal.com

Future synthetic efforts should leverage advanced methodologies such as:

C-H Activation: Direct functionalization of the indole core and its substituents will allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. numberanalytics.comresearchgate.net This can be particularly useful for modifying the benzene (B151609) or pyrrole (B145914) ring to fine-tune activity.

Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce diverse aryl or heteroaryl groups at various positions of the indole scaffold, expanding its chemical space. numberanalytics.comresearchgate.net

Photoredox Catalysis: This emerging technology enables mild and selective transformations, which could be instrumental in the late-stage functionalization of complex derivatives of this compound. researchgate.net

The development of stereoselective synthetic methods will also be critical, especially if the compound or its derivatives are found to interact with chiral biological targets. numberanalytics.com

Development of Sophisticated Computational Models

Computational modeling will be an indispensable tool in guiding the exploration of this compound. Molecular docking studies can predict the binding modes and affinities of this compound with a wide range of biological targets, including protein kinases, topoisomerases, and nuclear receptors. mdpi.comnih.gov

For instance, a hypothetical docking study could assess the binding of this compound to the active site of a target protein, such as a protein kinase. The results could be presented in a table summarizing key interaction parameters.

Table 1: Hypothetical Docking Results for this compound with a Target Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesLys72, Glu91, Leu148
Hydrogen Bonds Formed1 (with NH of indole)
Hydrophobic InteractionsIsopropyl group with hydrophobic pocket

This is a hypothetical table for illustrative purposes.

Beyond simple docking, molecular dynamics simulations could provide insights into the conformational changes induced upon binding and the stability of the ligand-protein complex over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more analogs are synthesized and tested, allowing for the prediction of biological activity and the rational design of more potent and selective compounds.

Design of Next-Generation Molecular Probes

The intrinsic fluorescence of the indole scaffold makes this compound a promising candidate for the development of molecular probes. rsc.orgmdpi.com By conjugating this core structure with specific recognition units or environmentally sensitive fluorophores, next-generation probes for various analytes and biological processes can be designed.

Future research in this area could focus on:

Fluorogenic Probes: Designing derivatives that exhibit a change in fluorescence upon binding to a specific ion, molecule, or protein, enabling their detection and quantification in biological samples. rsc.orgnih.gov

pH Sensors: The development of indole-based probes with pH-dependent fluorescence could allow for the imaging of pH changes in cellular compartments. mdpi.com

Bioimaging Agents: Attaching targeting moieties to the indole scaffold could enable the specific labeling and imaging of cells or tissues of interest.

Table 2: Potential Applications of Molecular Probes based on this compound

Probe TypeTarget Analyte/ProcessPotential Application
Ratiometric Fluorescent ProbeCellular pHMapping pH gradients in organelles
"Turn-on" Fluorescent ProbeSpecific metal ions (e.g., Zn²⁺)Detecting metal ion fluxes in neurons
Targeted Imaging AgentOverexpressed cancer cell receptorVisualizing tumors in vivo

This table presents potential, not yet realized, applications.

Integration with Emerging Research Fields in Chemical Biology

The versatility of the indole scaffold allows for its integration into a multitude of emerging research fields within chemical biology. mskcc.orgresearchgate.net For this compound, this presents exciting opportunities to explore its function in complex biological systems.

Chemical Proteomics: By creating biotinylated or otherwise tagged versions of the molecule, researchers can perform affinity-based pulldown experiments coupled with mass spectrometry to identify its direct protein binding partners within the cellular proteome. mskcc.org

Multi-target Drug Discovery: Many diseases involve complex pathologies with multiple contributing factors. The indole scaffold is well-suited for the design of compounds that can modulate several targets simultaneously. nih.govresearchgate.net Future work could explore the potential of this compound derivatives as multi-target agents for diseases like cancer or neurodegenerative disorders.

Gut Microbiome Research: Indole and its derivatives are key signaling molecules in the communication between the gut microbiota and the host. nih.govmdpi.com Investigating how this compound influences or is metabolized by the gut microbiome could reveal new therapeutic avenues for metabolic and inflammatory diseases.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for understanding and manipulating biological systems.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-methoxy-3-(propan-2-yl)-1H-indole?

  • Methodology : A typical route involves alkylation of a pre-functionalized indole core. For example, 4-methoxy-1H-indole can be reacted with 3-chlorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce substituents at the 3-position. Subsequent reduction (e.g., NaBH₄) or alkylation steps may refine the structure. Purification often employs flash column chromatography, and structural validation uses 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and HR-ESI-MS .
  • Key Steps :

  • Alkylation : Use of NaH in anhydrous DMF at controlled temperatures (~0–30°C).
  • Catalysis : Trifluoroboron ether (BF₃·Et₂O) may enhance electrophilic substitution .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR : 1H-NMR^1 \text{H-NMR} identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, indole NH at ~10 ppm). 13C-NMR^{13} \text{C-NMR} confirms quaternary carbons and substituents .
  • Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 204.138) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C8–N2–C1–C2 torsion: 2.1°) in crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives?

  • Optimization Data :

ConditionCatalystTemp (°C)Time (h)Yield (%)
I₂ (10 mol%)MeCN40598
FeCl₃MeCN401267
AlCl₃MeCNrt2410
  • Analysis : Iodine (I₂) in MeCN at 40°C maximizes yield (98%) by promoting electrophilic substitution at the indole 3-position. Lower yields with AlCl₃ suggest competing side reactions .

Q. What strategies resolve contradictions in spectroscopic data for indole derivatives?

  • Case Study : Discrepancies in 1H-NMR^1 \text{H-NMR} signals (e.g., unexpected splitting) may arise from rotational isomerism or impurities. Strategies include:

  • Variable-Temperature NMR : To distinguish dynamic equilibria (e.g., hindered rotation around C–N bonds).
  • 2D NMR (COSY, HSQC) : Maps 1H^1 \text{H}-13C^{13} \text{C} correlations to assign ambiguous peaks .
    • Example : In bis-indolylalkanes, NOESY experiments confirm spatial proximity of aromatic protons (e.g., H14–H15 interactions) .

Q. What biological activities are associated with structural analogs?

  • Bis-Indolylalkanes : Derivatives like 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole inhibit breast tumor cell proliferation (estrogen-dependent/independent) via estrogen receptor antagonism .
  • Mechanistic Insight : Substituents at the 3-position (e.g., propan-2-yl) enhance lipophilicity, improving membrane permeability in cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.